![molecular formula C19H23N3O2S B4340019 6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4340019.png)
6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with an appropriate reagent like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide (C2H5Br) and a strong base like potassium tert-butoxide (t-BuOK).
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic aromatic substitution reaction using 3-methylphenylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine, typically under mild conditions with a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can replace substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines, alcohols
Substitution: Substituted benzothiophenes
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biological mechanisms and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.
Amino Substituted Compounds: Compounds with amino groups attached to aromatic rings.
Uniqueness
6-ethyl-2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-ethyl-2-[(3-methylphenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-12-7-8-14-15(10-12)25-18(16(14)17(20)23)22-19(24)21-13-6-4-5-11(2)9-13/h4-6,9,12H,3,7-8,10H2,1-2H3,(H2,20,23)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGVEVDXWBVFMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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